molecular formula C16H18FNO B14881313 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propan-2-amine

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propan-2-amine

Cat. No.: B14881313
M. Wt: 259.32 g/mol
InChI Key: JPJQOALHRVTKIV-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom on the phenyl ring and a methoxy group on another phenyl ring, connected by a propan-2-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-2-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 4-methoxybenzaldehyde.

    Condensation Reaction: The two aldehydes undergo a condensation reaction with nitroethane in the presence of a base, such as sodium ethoxide, to form the corresponding nitrostyrene intermediates.

    Reduction: The nitrostyrene intermediates are then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the amine product.

    Hydrochloride Formation: The final step involves the conversion of the free base amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group or other functional groups.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including neurotransmitter modulation.

    Medicine: Investigated for its potential therapeutic properties, such as antidepressant or stimulant effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-2-amine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors and transporters. It may act as a modulator of neurotransmitter release, reuptake, or receptor binding, leading to various physiological effects. The specific pathways and targets depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)-2-(4-methoxyphenyl)ethanamine: Similar structure but with a shorter ethylamine chain.

    1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-2-amine: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-fluorophenyl)-3-(3-methoxyphenyl)propan-2-amine: Similar structure but with the methoxy group in a different position.

Uniqueness

1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-2-amine hydrochloride is unique due to the specific combination of fluorine and methoxy substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of these groups can affect the compound’s pharmacokinetics, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C16H18FNO

Molecular Weight

259.32 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-2-amine

InChI

InChI=1S/C16H18FNO/c1-19-16-8-4-13(5-9-16)11-15(18)10-12-2-6-14(17)7-3-12/h2-9,15H,10-11,18H2,1H3

InChI Key

JPJQOALHRVTKIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(CC2=CC=C(C=C2)F)N

Origin of Product

United States

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